![molecular formula C22H21N3O2 B2640073 2-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2309589-13-5](/img/structure/B2640073.png)
2-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-{[1,1’-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a biphenyl group, an azetidine ring, and a dihydropyridazinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[1,1’-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps. One common approach is to start with the preparation of the biphenyl carbonyl intermediate, which is then reacted with azetidine derivatives under controlled conditions. The final step involves the cyclization to form the dihydropyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-{[1,1’-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The biphenyl and azetidine rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(1-{[1,1’-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[(1-{[1,1’-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the azetidine and dihydropyridazinone moieties can interact with specific amino acid residues, leading to inhibition or activation of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1-{[1,1’-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one
- 2-[([1,1’-biphenyl]-4-yloxy)methyl]oxirane
- 1,1’-Biphenyl, 2-methyl-
Uniqueness
What sets 2-[(1-{[1,1’-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one apart from similar compounds is its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the azetidine ring, in particular, provides a distinct mode of interaction with biological targets compared to other biphenyl derivatives.
Eigenschaften
IUPAC Name |
6-methyl-2-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-16-7-12-21(26)25(23-16)15-17-13-24(14-17)22(27)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-12,17H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFNQJJXUFTCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2639991.png)
![4-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2639992.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B2639993.png)
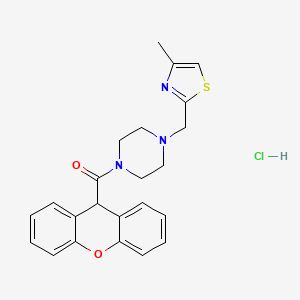

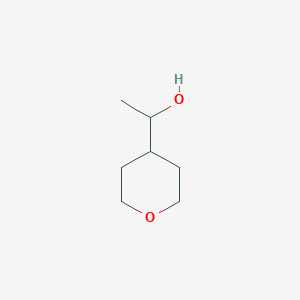
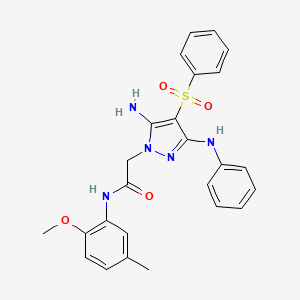

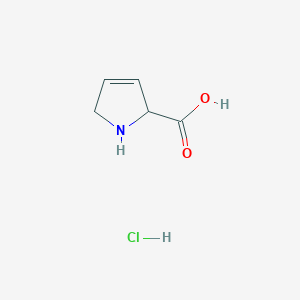
methyl}-2-methoxyacetamide](/img/structure/B2640003.png)
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2640004.png)
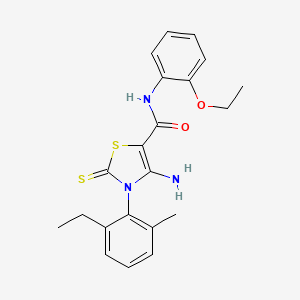
![4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide](/img/structure/B2640009.png)

